
ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, also known as EFMC, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications in various diseases. EFMC is a member of the pyrrole family, which is known for its diverse biological activities. In
作用機序
The mechanism of action of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is complex and involves multiple pathways. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been found to inhibit the activity of various enzymes involved in inflammation, such as lipoxygenase and cyclooxygenase. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been shown to modulate the expression of various genes involved in inflammation, angiogenesis, and apoptosis. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at G1 phase.
Biochemical and Physiological Effects:
ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been found to exhibit various biochemical and physiological effects. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of lipoxygenase and cyclooxygenase. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been found to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been found to exhibit anti-microbial activity against various pathogens, including bacteria and fungi.
実験室実験の利点と制限
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its broad spectrum of biological activities, low toxicity, and ease of synthesis. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be easily synthesized in large quantities, which makes it suitable for high-throughput screening assays. However, ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has some limitations, including its poor solubility in water, which can limit its bioavailability and pharmacokinetic properties. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate also has limited stability under certain conditions, such as acidic or basic pH.
将来の方向性
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has great potential for future research and development. Some of the future directions for ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate include:
1. Development of more potent and selective analogs of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate for specific therapeutic applications.
2. Investigation of the pharmacokinetic and pharmacodynamic properties of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate in animal models and humans.
3. Evaluation of the safety and toxicity of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate in preclinical and clinical studies.
4. Exploration of the mechanism of action of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate in various disease models.
5. Investigation of the potential of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate as a drug candidate for various diseases, including cancer, diabetes, and Alzheimer's disease.
6. Development of novel drug delivery systems for ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate to improve its bioavailability and pharmacokinetic properties.
7. Investigation of the potential of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate as a lead compound for the development of new drugs with diverse biological activities.
In conclusion, ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is a promising compound with diverse biological activities and potential therapeutic applications. Further research is needed to fully understand the mechanism of action of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate and its potential as a drug candidate for various diseases.
合成法
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be synthesized through a multistep process involving the reaction of furfural with β-ketoester, followed by cyclization and esterification. The yield of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be optimized by controlling the reaction conditions, such as temperature, solvent, and catalyst. The purity of ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be determined by various analytical techniques, including NMR, IR, and HPLC.
科学的研究の応用
Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been found to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial effects. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of various enzymes, such as lipoxygenase, cyclooxygenase, and aldose reductase. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been found to modulate the expression of various genes involved in inflammation, angiogenesis, and apoptosis. ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been investigated as a potential therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
ethyl 1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-17-14(16)13-8-10(2)15(11(13)3)9-12-6-5-7-18-12/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPSACSWHIBYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

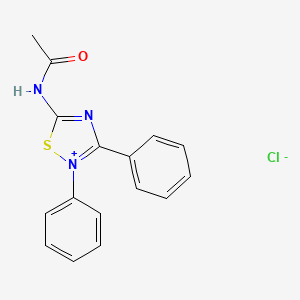

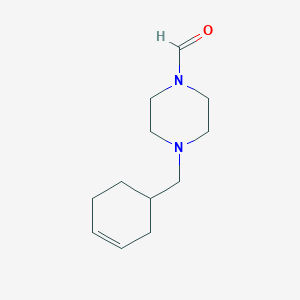
![N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B5118733.png)
![3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B5118737.png)
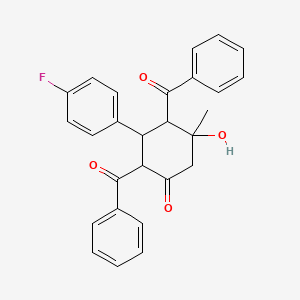
![N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5118745.png)
![methyl 4-{[4-(4-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5118746.png)
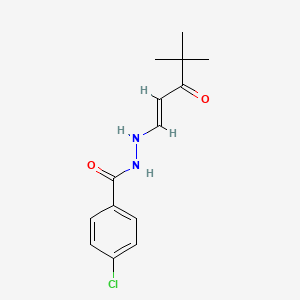
![10-(4-fluorobenzoyl)-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118762.png)
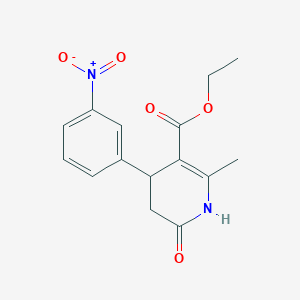
![4-methoxy-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B5118797.png)
![4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5118804.png)
![ethyl {5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5118809.png)